9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
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Overview
Description
9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a][1,3]diazepine core with a 4-methoxyphenyl substituent at the 9a position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 4-methoxyphenyl-substituted amine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms, providing insights into cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of other valuable compounds and materials.
Mechanism of Action
The mechanism of action of 9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting neuronal signaling and potentially providing therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
9a-Methyl-octahydro-pyrrolo[1,2-a][1,3]diazepin-7-one: This compound shares a similar core structure but with a methyl group instead of a 4-methoxyphenyl substituent.
Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones: These compounds have a similar diazepine core but differ in the substituents and additional ring structures.
Uniqueness
The uniqueness of 9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one lies in its specific substitution pattern and the resulting biological activity. The presence of the 4-methoxyphenyl group can significantly influence its pharmacological properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
9a-(4-methoxyphenyl)-2,3,4,5,8,9-hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-6-4-12(5-7-13)15-9-8-14(18)17(15)11-3-2-10-16-15/h4-7,16H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBRWTJVKPNYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCC(=O)N2CCCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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